Product packaging for (4,5-Difluoro-2-iodophenyl)urea(Cat. No.:)

(4,5-Difluoro-2-iodophenyl)urea

Cat. No.: B7586651
M. Wt: 298.03 g/mol
InChI Key: IYZDZQVKIVNKMI-UHFFFAOYSA-N
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Description

(4,5-Difluoro-2-iodophenyl)urea is a fluorinated and iodinated aryl urea derivative offered for research and development purposes. This compound serves as a valuable synthetic intermediate in the exploration of new active molecules, particularly in the field of agrochemistry. Structurally similar urea derivatives are documented in patent literature for their insecticidal and ovicidal properties . Research indicates that such compounds can exhibit excellent activity against a broad spectrum of harmful insects, including those from the orders Hemiptera and Lepidoptera, while also demonstrating a favorable toxicological profile with lower toxicity to mammals and fish . The presence of both fluorine and iodine atoms on the phenyl ring makes this compound a versatile building block for further chemical transformation , enabling the creation of diverse compound libraries for biological activity screening. The specific substitution pattern is known to contribute to systemic action and the ability to penetrate plant tissues . This product is intended for research applications only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F2IN2O B7586651 (4,5-Difluoro-2-iodophenyl)urea

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,5-difluoro-2-iodophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IN2O/c8-3-1-5(10)6(2-4(3)9)12-7(11)13/h1-2H,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZDZQVKIVNKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)I)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Halogenated Aromatic Chemistry

(4,5-Difluoro-2-iodophenyl)urea is classified as a halogenated aromatic hydrocarbon, a group of chemicals characterized by a benzene (B151609) ring bonded to one or more halogen atoms. iloencyclopaedia.org The presence of both fluorine and iodine atoms on the phenyl ring of this compound places it squarely within this important class of compounds. Halogenation is a fundamental electrophilic aromatic substitution reaction in organic chemistry, where a halogen atom is introduced into an aromatic ring. numberanalytics.comlibretexts.org This process often requires a catalyst to activate the halogen, making it sufficiently electrophilic to react with the stable aromatic ring. libretexts.orgmasterorganicchemistry.com

The specific placement of the difluoro and iodo substituents on the phenyl ring of this compound is crucial to its chemical identity and reactivity. The highly electronegative fluorine atoms act as electron-withdrawing groups, influencing the electronic properties of the aromatic ring. Conversely, the larger iodine atom introduces significant steric effects and provides a reactive site for further chemical transformations, a common strategy in the synthesis of complex molecules. epa.gov Halogenated aromatic compounds are widely utilized as intermediates in the synthesis of a vast array of products, including pharmaceuticals and advanced materials. numberanalytics.com

Significance Within Urea Chemistry and Fluorinated Organic Compounds

Furthermore, the presence of fluorine atoms imparts unique and often desirable characteristics to organic molecules. The strategic incorporation of fluorine can enhance several key pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins. nih.gov This is due to the high strength and polarity of the carbon-fluorine bond. nih.gov Consequently, fluorinated compounds have become increasingly prevalent in the development of pharmaceuticals and agrochemicals. nih.govontosight.aiontosight.ai The combination of the urea (B33335) functionality and fluorine substitution in (4,5-Difluoro-2-iodophenyl)urea makes it a compound of considerable interest for the design of novel bioactive molecules.

Derivatization and Synthetic Utility of 4,5 Difluoro 2 Iodophenyl Urea As a Chemical Building Block

Applications in the Synthesis of Nitrogen-Containing Heterocycles

The 2-iodoaniline (B362364) substructure embedded within (4,5-Difluoro-2-iodophenyl)urea is a well-established precursor for the synthesis of various nitrogen-containing heterocyclic systems. iaea.orgrsc.org The presence of the urea (B33335) group and fluorine atoms can be leveraged to create highly decorated heterocyclic cores.

The synthesis of indoles, a core structure in many natural products and pharmaceuticals, is a prominent application of iodoaniline derivatives. nih.govorganic-chemistry.org A powerful and widely used strategy involves a two-step sequence beginning with a palladium-catalyzed Sonogashira cross-coupling reaction between the iodoaniline derivative and a terminal alkyne. nih.govnih.gov This reaction forms a 2-alkynyl aniline (B41778) intermediate, which can then undergo cyclization to afford the indole (B1671886) ring. The cyclization step can be promoted by a base or a transition metal catalyst. The use of this compound in this context would lead to the formation of 4,5-difluoroindoles bearing a urea group at the 7-position, providing a scaffold for further diversification.

The general sequence for this transformation is outlined below:

StepReaction TypeDescription
1 Sonogashira CouplingThe aryl iodide is coupled with a terminal alkyne using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst in the presence of a base. soton.ac.uk
2 CyclizationThe resulting 2-alkynyl aniline intermediate undergoes an intramolecular cyclization reaction, often promoted by a base or heat, to form the indole ring.

This method is highly modular, as a wide variety of terminal alkynes can be employed to introduce diverse substituents at the 2-position of the resulting indole.

Beyond indoles, the reactivity of the 2-iodoaniline core can be harnessed to construct a variety of other fused nitrogen heterocycles. mdpi.comnih.gov For example, palladium-catalyzed carbonylation reactions, where carbon monoxide is introduced, can be used to synthesize quinazolinones and other related systems. The reaction of this compound with a suitable coupling partner and a carbon monoxide source can lead to the formation of a bicyclic system incorporating the urea functionality. Such scaffolds are of significant interest in drug discovery. For instance, phenyl urea derivatives have been investigated as potential inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is relevant in cancer immunotherapy. nih.gov

Introduction of Advanced Functionalities via the Aryl Iodide Handle

The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, making the iodo group on this compound an exceptionally valuable handle for introducing molecular complexity. wikipedia.org This allows for the precise installation of a wide range of functional groups.

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds. libretexts.org It involves the reaction of the aryl iodide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is tolerant of a vast array of functional groups and can be used to append various aryl, heteroaryl, or alkyl groups to the phenyl ring of the building block. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

EntryOrganoboron ReagentCatalyst SystemBaseSolventProduct Type
1 Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OBiaryl
2 4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂OSubstituted Biaryl
3 Thiophene-2-boronic acidPd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃THFHeteroaryl-Aryl
4 Cyclopropylboronic acidPdCl₂(dppf)K₃PO₄DioxaneAlkyl-Aryl

Another cornerstone of cross-coupling chemistry is the Sonogashira reaction, which couples aryl halides with terminal alkynes to form arylalkynes. nih.govresearchgate.net This reaction, typically catalyzed by palladium and a copper(I) salt, provides a direct route to introduce alkynyl moieties. soton.ac.uk These products are valuable in their own right and can serve as intermediates for further transformations, such as the indole synthesis mentioned previously or in click chemistry applications. nih.govchemrxiv.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides

EntryTerminal AlkyneCatalyst SystemBaseSolventProduct Type
1 PhenylacetylenePd(PPh₃)₄ / CuITriethylamineTHFDiphenylacetylene derivative
2 1-HexynePdCl₂(PPh₃)₂ / CuIDiisopropylamineDMFAryl-alkyl alkyne
3 TrimethylsilylacetylenePd(OAc)₂ / XPhos / CuICs₂CO₃Acetonitrile (B52724)Silyl-protected arylalkyne
4 Propargyl alcoholPd(PPh₃)₄ / CuITriethylamineTHFAryl-substituted propargyl alcohol

Utilization in Complex Molecule Synthesis and Scaffold Diversification

The true synthetic power of this compound lies in its application to the synthesis of complex molecules and the generation of diverse chemical libraries for screening purposes. By strategically combining the reactions described above, chemists can rapidly assemble a multitude of unique structures from a single, highly functionalized starting material.

For example, a synthetic campaign could begin with a Suzuki or Sonogashira coupling at the iodide position to introduce a key structural element. The urea moiety could then be engaged in further reactions, or it could serve as a critical pharmacophore for biological target recognition, as seen in many kinase inhibitors. nih.gov The difluoro substitution pattern is known to favorably impact drug properties by blocking metabolic pathways or modulating the acidity of nearby protons.

This building-block approach is central to modern drug discovery. Starting with a scaffold like this compound, a library of compounds can be generated where different groups are systematically introduced at the iodine position. These libraries can then be screened for biological activity, enabling the rapid identification of lead compounds and the exploration of structure-activity relationships (SAR). The ability to use this single compound to access indoles, biaryls, arylalkynes, and other complex systems makes it a powerful tool for scaffold diversification. nih.govacs.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4,5 Difluoro 2 Iodophenyl Urea and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the solution-state structure of organic molecules. For (4,5-Difluoro-2-iodophenyl)urea, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton, carbon, and fluorine signals.

A comprehensive NMR analysis begins with the acquisition of 1D spectra for the ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the urea (B33335) NH and NH₂ protons. The aromatic region would likely display two signals corresponding to the protons at C-3 and C-6. The proton at C-3 would be split by the adjacent fluorine at C-4, and the proton at C-6 would be split by the fluorine at C-5. The urea moiety will present two signals, one for the NH proton adjacent to the phenyl ring and another for the terminal NH₂ protons. The chemical shifts of the NH protons can be sensitive to solvent and concentration. Based on the known spectrum of the precursor, 2-fluoro-4-iodoaniline, the aromatic protons are expected in the range of 6.5-7.5 ppm. chemicalbook.comnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbon of the urea group is expected to appear significantly downfield, typically in the range of 150-160 ppm. The aromatic carbons will show complex splitting patterns due to one-bond and two-bond couplings with fluorine. The carbon atoms directly bonded to fluorine (C-4 and C-5) will exhibit large one-bond C-F coupling constants. The carbons adjacent to the C-F bonds will show smaller two-bond couplings. The carbon bearing the iodine (C-2) will also have a characteristic chemical shift, generally appearing at lower field compared to the other aromatic carbons. For comparison, the carbonyl carbon in urea itself appears around 160 ppm. dtic.milchemicalbook.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is crucial for fluorinated compounds. wikipedia.org For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at C-4 and C-5. nih.gov The chemical shifts of these fluorine atoms will be influenced by the other substituents on the ring. The signals will likely appear as doublets of doublets due to coupling with the adjacent aromatic protons and with each other. The magnitude of the fluorine-fluorine coupling constant will depend on their relative positions.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted ¹⁹F Chemical Shift (ppm)
C1-~135-
C2-~90-
C3~7.5 (d)~120 (d)-
C4-~150 (d, ¹JCF)~ -130 to -140
C5-~145 (d, ¹JCF)~ -140 to -150
C6~7.0 (d)~115 (d)-
C=O-~155-
NH~8.0-9.0 (s)--
NH₂~5.0-6.0 (s, br)--
Note: Predicted values are based on data from similar structures and are for illustrative purposes. Actual values may vary.

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between scalar coupled protons. For this compound, this would primarily show the coupling between the aromatic protons at C-3 and C-6 with their neighboring fluorine atoms, which can sometimes be observed in a COSY spectrum, and potentially long-range couplings between the aromatic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This experiment would definitively link the proton signals of the aromatic CH groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for assembling the molecular framework. For instance, correlations from the NH proton to the carbonyl carbon and the aromatic carbons at C-1 and C-2 would confirm the connectivity of the urea moiety to the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₅F₂IN₂O), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation of this compound would likely proceed through several key pathways. Common fragmentation patterns for phenylureas involve cleavage of the urea side chain and fragmentation of the aromatic ring. researchgate.netnih.gov

Table 2: Predicted HRMS Fragmentation of this compound

Fragment IonProposed Structurem/z (calculated)
[M]+•C₇H₅F₂IN₂O297.9469
[M-NH₃]+•C₇H₂F₂INO280.9200
[M-HNCO]+•C₆H₅F₂IN255.9462
[C₆H₂F₂I]+238.9200
[C₇H₅F₂N₂O]+171.0369
Note: The fragmentation pathway is predictive and would need to be confirmed by experimental data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for functional group identification.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, C-F, and C-I bonds. chemicalbook.comuni.lulibretexts.org The N-H stretching vibrations of the urea group will appear as a broad band or multiple sharp peaks in the region of 3200-3500 cm⁻¹. The C=O stretching vibration will give a strong absorption band around 1650-1700 cm⁻¹. The C-F stretching vibrations typically appear in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching and bending vibrations will also be present.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic ring and the C-I stretching vibration would be expected to give rise to distinct Raman signals. scispace.comresearchgate.netresearchgate.net

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H (urea)Stretching3200-3500IR
C=O (urea)Stretching1650-1700IR
C-N (urea)Stretching1400-1450IR
C-FStretching1100-1300IR
Aromatic C-HStretching3000-3100IR
Aromatic C=CStretching1450-1600IR, Raman
C-IStretching500-600Raman

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, an X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles. acs.orgacs.org It would also reveal the intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the crystal packing. Phenylurea compounds are known to form extensive hydrogen-bonding networks involving the urea N-H and C=O groups. acs.orgresearchgate.net The presence of fluorine and iodine atoms introduces the possibility of halogen bonding and other non-covalent interactions, which can significantly influence the solid-state architecture. acs.org

Theoretical and Computational Chemistry Studies on 4,5 Difluoro 2 Iodophenyl Urea

Electronic Structure and Bonding Analysis

The electronic structure of (4,5-difluoro-2-iodophenyl)urea is fundamentally dictated by the interplay of its constituent functional groups: the urea (B33335) moiety, the difluorinated phenyl ring, and the iodine substituent. Computational methods, particularly those rooted in electronic structure theory, are indispensable for elucidating this interplay. aalto.fimpg.de

A key area of investigation would be the nature of the bonding within the molecule. The urea group is known for its resonance stabilization, which influences the planarity of the N-C(O)-N fragment and the rotational barriers around the C-N bonds. The introduction of the substituted phenyl ring creates a diaryl urea-like structure, a scaffold recognized for its importance in medicinal chemistry. nih.govnih.gov

Table 1: Hypothetical Electronic Properties of this compound and Related Compounds

CompoundDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Phenylurea~4.5-6.2-0.55.7
(4-Fluorophenyl)urea~3.8-6.4-0.75.7
(4-Iodophenyl)urea~4.1-6.1-1.05.1
This compoundEstimated ~3.5-4.0Estimated ~-6.5Estimated ~-1.2Estimated ~5.3

Note: The values for this compound are hypothetical and estimated based on the expected electronic effects of the substituents. Actual values would require specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of flexible molecules like this compound are intrinsically linked to their accessible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. For this molecule, key degrees of freedom include the rotation around the C-N bonds of the urea linker and the C-C bond connecting the phenyl ring to the urea nitrogen.

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in various environments, such as in solution or interacting with a biological target. acs.orgarxiv.org MD simulations can reveal how the molecule explores its conformational space over time, the stability of different conformers, and the nature of its interactions with surrounding solvent molecules or protein residues. researchgate.net For instance, simulations could elucidate the dynamics of the iodine atom and its potential to form halogen bonds, which are increasingly recognized as important non-covalent interactions in molecular recognition.

Table 2: Predicted Torsional Angle Preferences in this compound

Dihedral AnglePredicted Stable Conformation(s)Estimated Rotational Barrier (kcal/mol)
C(aryl)-C(aryl)-N-C(urea)Non-planar due to steric clash with iodine5 - 10
C(aryl)-N-C(urea)-NPlanar or near-planar8 - 15

Note: These are estimated values based on typical rotational barriers in similar molecular fragments.

Computational Prediction of Reactivity and Selectivity

Computational chemistry provides a suite of tools to predict the reactivity and selectivity of this compound in chemical reactions. The electronic structure calculations mentioned earlier are foundational for this, as they provide insights into the electron distribution within the molecule.

Frontier molecular orbital (FMO) theory, which considers the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a common starting point. The energies and spatial distributions of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, the electron-withdrawing nature of the fluorine atoms and the iodine would likely make the aromatic ring susceptible to nucleophilic aromatic substitution. nih.gov

The calculation of electrostatic potential (ESP) maps provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (red) are indicative of nucleophilic sites, while regions of positive potential (blue) suggest electrophilic sites. This can be particularly useful in predicting the outcomes of reactions with various reagents. researchgate.net

Furthermore, the reactivity of the C-I bond is a key feature. This bond can participate in various reactions, including cross-coupling reactions, and its reactivity can be computationally modeled. The relative stability of potential intermediates and transition states can be calculated to predict the most favorable reaction pathways. nih.govlibretexts.org

Density Functional Theory (DFT) Calculations for Spectroscopic Parameter Validation

Density Functional Theory (DFT) has become a standard tool for the prediction and validation of spectroscopic parameters. researchgate.net For a novel or sparsely characterized compound like this compound, DFT calculations can be invaluable in confirming its structure and interpreting its experimental spectra.

By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. Comparing this theoretical spectrum with an experimental one can help in the assignment of the observed absorption bands to specific molecular vibrations. nih.gov Similarly, DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. This is particularly useful for complex molecules where spectral interpretation can be challenging. The accuracy of these predictions has been shown to be quite high, especially when appropriate computational models and basis sets are used. researchgate.net

Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis) of the molecule. nih.gov This can help in understanding the electronic transitions responsible for the observed absorption bands and how they are influenced by the substituents on the phenyl ring.

Table 3: Illustrative Comparison of Experimental vs. DFT-Calculated Spectroscopic Data for a Substituted Phenylurea

Spectroscopic ParameterExperimental ValueDFT-Calculated Value
¹³C NMR (C=O)155.2 ppm154.8 ppm
¹H NMR (N-H, amide)8.7 ppm8.6 ppm
IR Stretch (C=O)1650 cm⁻¹1655 cm⁻¹
IR Stretch (N-H)3320 cm⁻¹3315 cm⁻¹

Note: This table presents typical data for a substituted phenylurea to illustrate the expected agreement between experimental and DFT-calculated values.

Future Research Directions and Emerging Paradigms in 4,5 Difluoro 2 Iodophenyl Urea Chemistry

Green Chemistry Approaches to Synthesis and Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules, and the synthesis of (4,5-Difluoro-2-iodophenyl)urea is no exception. Future research will likely prioritize the development of environmentally benign methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the adoption of solvent-free reaction conditions . Traditional organic syntheses often rely on volatile and hazardous solvents. Research into solid-state reactions or mechanochemistry, where mechanical force is used to induce chemical reactions, could offer a greener alternative for the synthesis and transformation of this compound and related compounds. For instance, solvent-free iodination of aromatic compounds has been successfully achieved using reagents like elemental iodine with a solid oxidizer such as the urea-hydrogen peroxide adduct (UHP). rsc.orgresearchgate.net This approach, if adapted for the synthesis of the target molecule, would significantly reduce the environmental impact by eliminating the need for organic solvents.

Another key area of development is the utilization of safer and more sustainable reagents . The classical synthesis of ureas often involves hazardous materials like phosgene (B1210022) or isocyanates. nih.gov Future research will likely focus on phosgene-free methods, such as the use of CO2 as a C1 building block. organic-chemistry.orgrsc.org The direct synthesis of urea (B33335) derivatives from amines and CO2, potentially under catalytic and solvent-free conditions, represents a significant step towards a more sustainable chemical industry. rsc.org The development of methods using 3-substituted dioxazolones as isocyanate surrogates also presents a safer and more environmentally friendly route to unsymmetrical arylureas. tandfonline.com

Biocatalysis and photocatalysis are also emerging as powerful tools in green chemistry. The use of enzymes to catalyze specific reactions can lead to high selectivity and milder reaction conditions. While specific biocatalysts for the synthesis of this compound have yet to be reported, the broader field of biocatalytic synthesis of urea derivatives is an active area of research. Similarly, photocatalytic methods, which utilize light to drive chemical reactions, offer a potentially energy-efficient and selective means of synthesis. For example, photocatalytic C-N coupling for urea synthesis using a palladium-supported CeO2 catalyst has been demonstrated, providing a novel green route. rsc.org

Green Chemistry ApproachPotential Application to this compoundKey Benefits
Solvent-Free Synthesis Direct iodination of a difluorophenylurea precursor using solid-state methods. rsc.orgresearchgate.netnih.govReduced solvent waste, simplified purification, potential for increased reaction rates.
CO2 as a C1 Source Reaction of 4,5-difluoro-2-iodoaniline (B1314946) with CO2 to form the urea moiety. organic-chemistry.orgrsc.orgUtilization of a renewable and non-toxic feedstock, atom economy.
Phosgene-Free Reagents Use of isocyanate surrogates like 3-substituted dioxazolones. tandfonline.comEnhanced safety, avoidance of highly toxic reagents.
Photocatalysis Light-driven C-N coupling reactions to form the urea bond. rsc.orgEnergy efficiency, mild reaction conditions, high selectivity.

Development of Novel Catalytic Systems for Enhanced Reactivity and Efficiency

The development of novel catalytic systems is crucial for enhancing the reactivity and efficiency of synthetic transformations involving this compound. The presence of both an iodo and a difluoro-substituted phenyl ring offers multiple sites for catalytic functionalization.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and will continue to be vital for the derivatization of this compound. The carbon-iodine bond is particularly susceptible to oxidative addition to palladium(0), making it an excellent handle for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. youtube.com Future research will likely focus on developing more active and robust palladium catalysts that can operate at lower catalyst loadings and under milder conditions, including in aqueous media to align with green chemistry principles. youtube.com The use of hypervalent iodoheterocycles in palladium-catalyzed carbonyl insertion coupling reactions also presents a novel route to new amides and esters. nih.gov

Copper-catalyzed reactions offer a cost-effective and versatile alternative to palladium catalysis for certain transformations. Copper-catalyzed amination of aryl iodides, for instance, provides an efficient method for C-N bond formation and can be performed under mild conditions, even in the presence of air. acs.orgorganic-chemistry.orgresearchgate.netrsc.org The development of novel ligands for copper catalysts will be key to expanding the scope and efficiency of these reactions for substrates like this compound. Copper salts have also been shown to catalyze the synthesis of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines. mdpi.com

Rhodium and Iridium-catalyzed reactions are emerging as powerful tools for C-H activation and functionalization. acs.org For a molecule like this compound, rhodium or iridium catalysts could potentially enable the direct functionalization of the C-H bonds on the aromatic ring, offering a complementary approach to cross-coupling reactions. Rhodium-catalyzed synthesis of unsymmetrical ureas from two symmetrical ureas has also been reported, providing a novel strategy for urea synthesis. nih.gov Furthermore, rhodium-alloyed copper catalysts have shown promise in the electrosynthesis of urea from nitrate (B79036) and CO2. acs.org

Late-stage functionalization is a critical area of research, particularly in drug discovery, where the modification of complex molecules is often required. ukcatalysishub.co.ukresearchgate.net Catalytic systems that can selectively modify the this compound scaffold in the later stages of a synthetic sequence are highly desirable. This includes catalysts for C-H functionalization that can tolerate a wide range of functional groups.

Catalyst SystemTarget TransformationPotential Advantages
Palladium Cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig). youtube.comyoutube.comorganic-chemistry.orgnih.govHigh efficiency, broad substrate scope, well-established methodologies.
Copper C-N and C-O bond formation (Ullmann-type couplings). acs.orgorganic-chemistry.orgresearchgate.netrsc.orgCost-effective, mild reaction conditions, tolerance to air and moisture.
Rhodium C-H activation, synthesis of unsymmetrical ureas. acs.orgnih.govyoutube.comrsc.orgNovel reactivity, access to previously inaccessible derivatives.
Iridium C-H activation and functionalization. High selectivity for specific C-H bonds, late-stage functionalization potential.

Exploration of New Synthetic Applications and Scaffold Modifications

The unique combination of a difluorinated phenyl ring, an iodine atom, and a urea moiety makes this compound a versatile scaffold for the development of new molecules with diverse applications.

In medicinal chemistry , the phenylurea motif is a well-known pharmacophore found in numerous approved drugs, particularly as kinase inhibitors. iglobaljournal.com The difluoro substitution pattern can enhance metabolic stability and binding affinity. The iodine atom serves as a valuable synthetic handle for introducing a wide array of functional groups through cross-coupling reactions, enabling the rapid generation of compound libraries for lead optimization. Future research will likely explore the derivatization of the this compound scaffold to target a broader range of biological targets. The concept of bioisosteric replacement , where the iodo-phenyl group is replaced with other functionalities to modulate physicochemical and pharmacokinetic properties, will also be a key strategy in drug design. spirochem.comresearchgate.netnih.govipinnovative.comdrughunter.com

The development of agrochemicals is another area where phenylurea derivatives have found significant application, particularly as herbicides and plant growth regulators. researchgate.netmdpi.com The specific substitution pattern of this compound could be exploited to design new agrochemicals with improved efficacy and selectivity. The reactivity of the iodine atom allows for the introduction of various toxophores or groups that can modulate the compound's uptake and transport in plants.

In materials science , the rigid and planar nature of the difluoro-iodophenyl group, combined with the hydrogen-bonding capabilities of the urea moiety, makes this scaffold a promising building block for the construction of supramolecular assemblies and functional materials . The iodo-substituent can be used to anchor the molecule to surfaces or to participate in halogen bonding interactions, which are increasingly being utilized in crystal engineering and the design of liquid crystals. The derivatization of the scaffold through the iodine atom could lead to the development of novel organic light-emitting diodes (OLEDs), sensors, or porous materials.

Application AreaRationale for using this compoundPotential Modifications and Research Directions
Medicinal Chemistry Phenylurea as a kinase inhibitor scaffold; fluorine for metabolic stability; iodine for derivatization. iglobaljournal.comSuzuki and Sonogashira couplings to introduce diverse side chains; exploration of bioisosteric replacements for the iodo-phenyl group. spirochem.comresearchgate.netnih.govipinnovative.comdrughunter.com
Agrochemicals Phenylureas as herbicides and plant growth regulators. researchgate.netmdpi.comSynthesis of derivatives with modified lipophilicity and polarity for optimized plant uptake; investigation of novel modes of action.
Materials Science Rigid scaffold with hydrogen-bonding and halogen-bonding capabilities.Synthesis of polymers and dendrimers; development of liquid crystals and organic electronics; creation of porous materials for gas storage or catalysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4,5-Difluoro-2-iodophenyl)urea, and how can purity be optimized?

  • Methodology : The compound can be synthesized via urea-forming reactions, such as coupling isocyanates with substituted anilines. For example, reacting 4,5-difluoro-2-iodoaniline with an isocyanate precursor under anhydrous conditions (e.g., in DMF or THF) at 60–80°C for 12–24 hours. Purification is critical: use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use 19F^{19}\text{F}-NMR to confirm fluorine substitution patterns (δ values ~-110 to -150 ppm for aromatic fluorines) and 1H^{1}\text{H}-NMR to identify urea NH protons (broad peaks at δ 5–7 ppm).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (expected [M+H]+^+ ~352.94 g/mol).
  • X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in DMSO/ether and compare with analogous urea derivatives (e.g., borolo-chromen structures in ) .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

  • Methodology : Prepare phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (pH 2.0). Incubate the compound at 37°C for 24–72 hours, sampling at intervals. Analyze degradation products via LC-MS and compare with synthetic standards. Monitor urea bond cleavage using 13C^{13}\text{C}-NMR to track carbonyl group integrity .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

  • Methodology :

  • Source Validation : Cross-check synthetic protocols (e.g., impurity profiles via GC-MS) and biological assay conditions (e.g., cell line specificity, solvent controls).
  • Orthogonal Assays : Replicate results using alternative methods (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables, as outlined in qualitative research contradiction frameworks ( ) .

Q. What computational strategies are suitable for predicting the binding modes of this compound to target proteins?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e) to model interactions. Prioritize halogen-bonding motifs involving iodine and fluorine.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energies (MM/PBSA).
  • QSAR Models : Corrogate electronic parameters (Hammett σ for fluorine/iodine substituents) with experimental IC50_{50} data to refine activity predictions .

Q. How does the electronic environment of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Electrochemical Analysis : Perform cyclic voltammetry to measure redox potentials of the C–I bond. Compare with Suzuki-Miyaura coupling efficiency using Pd(PPh3_3)4_4 catalysts.
  • DFT Calculations : Compute Mulliken charges and frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in Ullmann or Buchwald-Hartwig reactions .

Ethical and Regulatory Considerations

  • Note : As emphasized in , this compound is not FDA-approved for human or animal use. Researchers must adhere to institutional biosafety protocols (e.g., fume hood use, waste disposal) and avoid in vivo testing without explicit regulatory approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.